8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure
8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure
An In-Depth Technical Guide to 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Structural Elucidation, and Potential Applications
Authored by: A Senior Application Scientist
Disclaimer: Direct experimental data for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively available in the public domain. This guide is a scientifically-grounded projection based on established principles of organic synthesis and structural analysis of analogous quinoxalinone derivatives. The methodologies and characterization data presented herein are predictive and intended to serve as a strategic framework for researchers.
Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxalinone core is a heterocyclic motif of significant interest in drug discovery and development.[1][2] This scaffold, consisting of a fused benzene and pyrazine ring system, is a key pharmacophore in a multitude of biologically active compounds.[3] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][4] The versatility of the quinoxalinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific, novel derivative, 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, outlining its proposed synthesis, structural characterization, and potential as a valuable building block in medicinal chemistry.
The introduction of an iodine atom at the 8-position offers a strategic handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's conformation and metabolic stability.
Proposed Synthesis of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
The synthesis of the target compound can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed pathway leverages well-established reactions in heterocyclic chemistry.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-methyl-2-iodo-6-nitroaniline (Intermediate 1)
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To a solution of 2-iodo-6-nitroaniline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-methyl-2-iodo-6-nitroaniline.
Step 2: Synthesis of 3-Iodo-N¹-methylbenzene-1,2-diamine (Intermediate 2)
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Dissolve N-methyl-2-iodo-6-nitroaniline (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid (HCl).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
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After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
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The crude 3-Iodo-N¹-methylbenzene-1,2-diamine is often used in the next step without further purification.
Step 3: Synthesis of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Target Molecule)
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Dissolve the crude 3-Iodo-N¹-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base such as triethylamine (Et₃N, 2.2 eq).
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Cool the mixture to 0°C and add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction with water and extract with DCM.
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by flash column chromatography on silica gel to yield the final product, 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Structural Elucidation and Characterization (Predicted)
The definitive identification of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar quinoxalinone structures, the following spectral data can be predicted.[5][6]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the benzene ring will appear as multiplets in the δ 7.0-7.8 ppm range. The CH₂ group at the 3-position is expected to be a singlet around δ 4.2 ppm. The N-methyl group will likely be a singlet around δ 3.3 ppm. The NH proton at the 1-position will appear as a broad singlet, likely above δ 10.0 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) of the lactam ring is expected to resonate around δ 165-170 ppm. Aromatic carbons will appear in the δ 110-140 ppm region. The iodinated carbon will be at the higher field end of the aromatic region. The CH₂ carbon will be around δ 50-55 ppm, and the N-methyl carbon will be around δ 30-35 ppm. |
| FT-IR (cm⁻¹) | A strong absorption band for the C=O stretch of the amide is expected around 1670-1690 cm⁻¹. The N-H stretch will be a broad peak in the 3200-3400 cm⁻¹ region. C-H aromatic and aliphatic stretches will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. |
| Mass Spec. (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₉IN₂O. |
Chemical Structure Diagram
Caption: Chemical structure of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Potential Applications in Drug Development
The quinoxalinone scaffold is a cornerstone in the development of various therapeutic agents.[4] The introduction of an iodine atom at the 8-position of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one core opens avenues for its use as a versatile intermediate in the synthesis of more complex molecules.
Key Areas of Potential Application:
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Anticancer Agents: Many quinoxalinone derivatives exhibit potent anticancer activity.[6] The 8-iodo-substituted compound can serve as a precursor for developing novel kinase inhibitors or DNA-interacting agents through Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.
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Antimicrobial Agents: The quinoxalinone nucleus is present in several antibacterial and antifungal compounds.[1][4] New derivatives synthesized from the 8-iodo intermediate could be screened for activity against a panel of pathogenic microbes.
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Antiviral Research: Quinoxaline derivatives have been investigated for their antiviral properties, including against respiratory pathogens. The 8-iodo handle allows for the attachment of various pharmacophores that could enhance binding to viral targets.
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Central Nervous System (CNS) Agents: Certain quinoxalinones have shown activity as receptor antagonists or modulators in the CNS. The lipophilicity and electronic properties introduced by the iodo and methyl groups could be beneficial for brain penetration and target engagement.
Conclusion
While 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a novel compound with limited specific literature, this guide provides a robust and scientifically sound framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted spectroscopic data offer a clear roadmap for structural verification. The true value of this molecule lies in its potential as a key intermediate for the synthesis of a diverse library of new chemical entities with promising applications in medicinal chemistry. Researchers in drug discovery are encouraged to explore the synthetic utility of this and related halogenated quinoxalinones to unlock new therapeutic possibilities.
References
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- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (2020).
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- recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization.
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